

AGN 193836: A Technical Guide to its Role in Retinoic Acid Signaling Pathways

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Compound of Interest

Compound Name: AGN 192836

Cat. No.: B15617839

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Abstract

This technical guide provides an in-depth examination of AGN 193836 and its role within the intricate network of retinoic acid (RA) signaling pathways. While initially investigated in the context of retinoic acid receptor (RAR) modulation, it is critical to note that available scientific literature consistently characterizes AGN 193836 as a potent and selective agonist of the Retinoic Acid Receptor Alpha (RAR α). This guide will therefore elucidate its function as a selective agonist, and for comparative purposes, will also present data on well-characterized RAR antagonists. We will delve into the core mechanisms of RA signaling, the specific interactions of AGN 193836 with RAR α , and the downstream consequences for gene transcription. This document adheres to stringent data presentation standards, providing quantitative data in structured tables, detailed experimental methodologies, and mandatory visualizations of signaling pathways and experimental workflows using the Graphviz DOT language.

Introduction to Retinoic Acid Signaling

Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule that orchestrates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α , β , and γ).

In the canonical signaling pathway, RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is bound by co-repressor proteins, which recruit histone deacetylases (HDACs) to maintain a condensed chromatin structure and repress gene transcription.

Upon binding of an agonist, such as all-trans-retinoic acid (ATRA) or a synthetic agonist like AGN 193836, the RAR undergoes a conformational change. This change leads to the dissociation of the co-repressor complex and the recruitment of co-activator proteins, which possess histone acetyltransferase (HAT) activity. The resulting acetylation of histones leads to a more relaxed chromatin structure, facilitating the initiation of transcription by RNA polymerase II.

Conversely, an RAR antagonist binds to the receptor but fails to induce the conformational change necessary for co-activator recruitment. Instead, it may stabilize the co-repressor-bound state or prevent the binding of agonists, thereby inhibiting the transcription of RA-target genes.

AGN 193836: A Selective RAR α Agonist

Contrary to any misconception of it being an antagonist, AGN 193836 is a synthetic retinoid characterized as a selective agonist for RAR α .^{[1][2][3]} Its high affinity and selectivity for this specific RAR subtype make it a valuable tool for dissecting the distinct roles of RAR α in various biological processes.

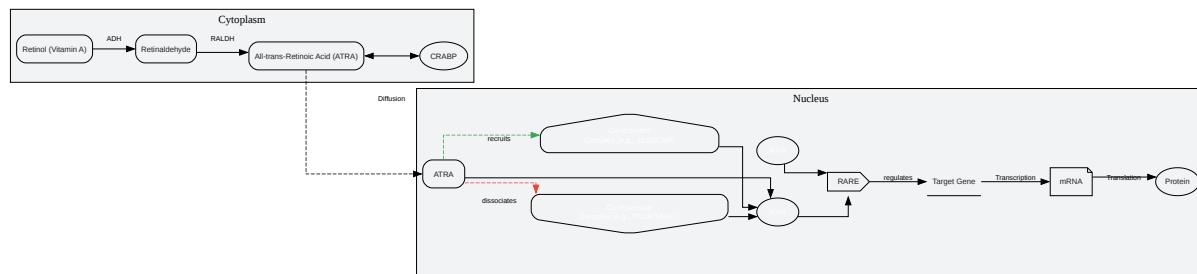
Quantitative Data: Binding Affinity

The binding affinity of a ligand for its receptor is a key determinant of its potency. For AGN 193836 and a selection of known RAR antagonists, these values are summarized in the table below. Note that lower Kd or Ki values indicate higher binding affinity.

Compound	Target Receptor(s)	Binding Affinity (pKd)	Binding Affinity (Kd/Ki, nM)	Compound Type
AGN 193836	RAR α	8.4[4]	~4	Agonist
AGN 193109	RAR α , RAR β , RAR γ	2 (Kd, RAR α), 2 (Kd, RAR β), 3 (Kd, RAR γ)[5]	Antagonist	
AGN 194310	Pan-RAR	2-5 (Kd)[6]	Antagonist	
AGN 194431	RAR β , RAR γ	300 (IC50, RAR α), 6 (IC50, RAR β), 70 (IC50, RAR γ)[6]	Antagonist	
AGN 196996	RAR α	2 (Ki, RAR α), 1087 (Ki, RAR β), 8523 (Ki, RAR γ)	Antagonist	

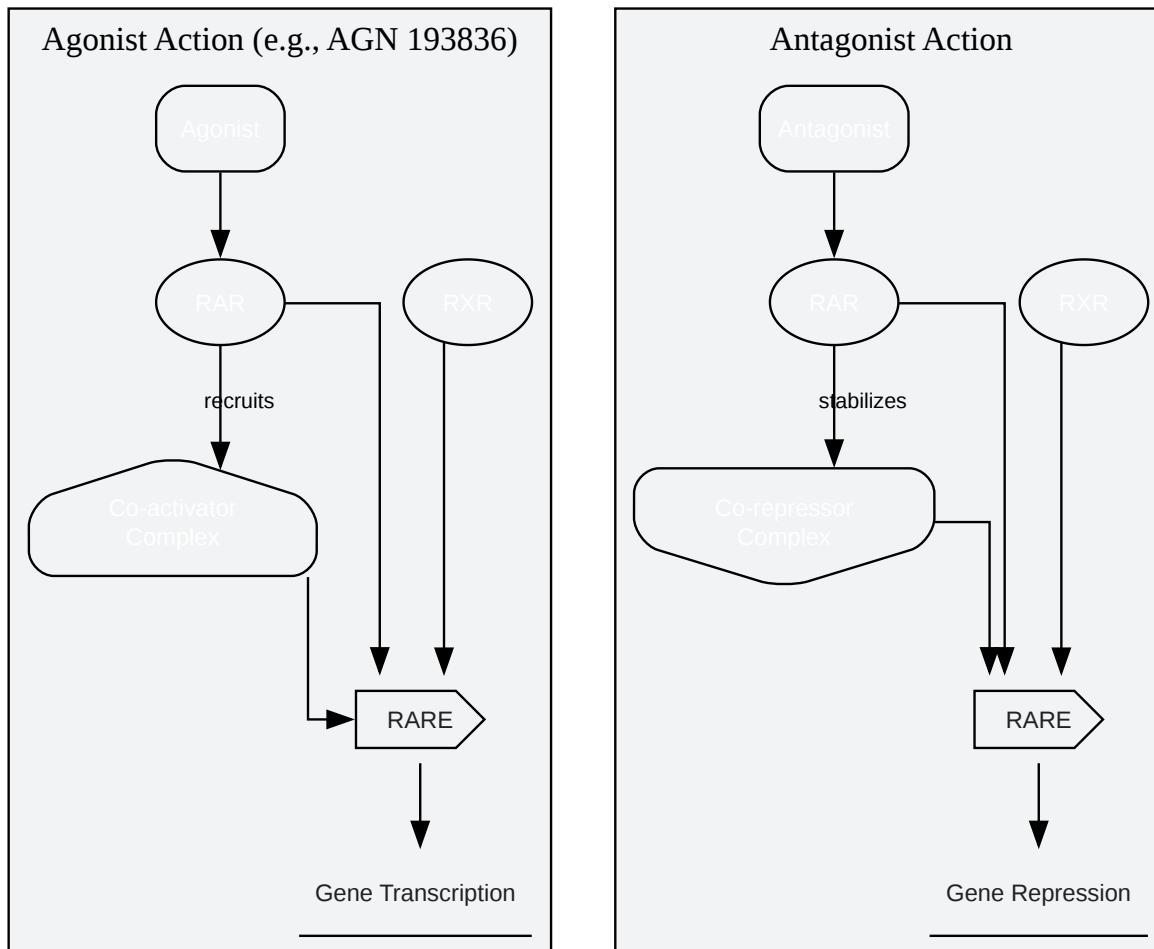
Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the core retinoic acid signaling pathway and the differential mechanisms of an RAR agonist versus an antagonist.



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Caption: The canonical retinoic acid signaling pathway.



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Caption: Differential mechanisms of RAR agonists and antagonists.

Key Experimental Methodologies

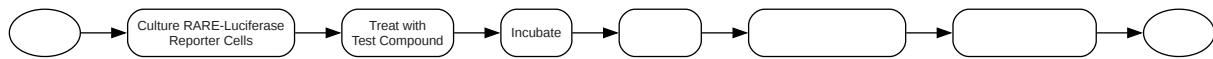
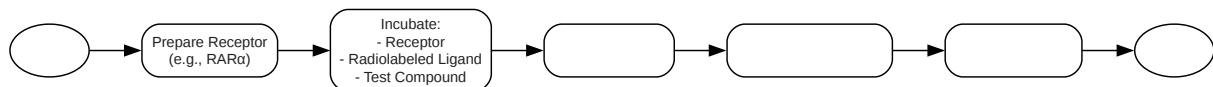
The following sections detail the protocols for key experiments used to characterize the activity of compounds like AGN 193836.

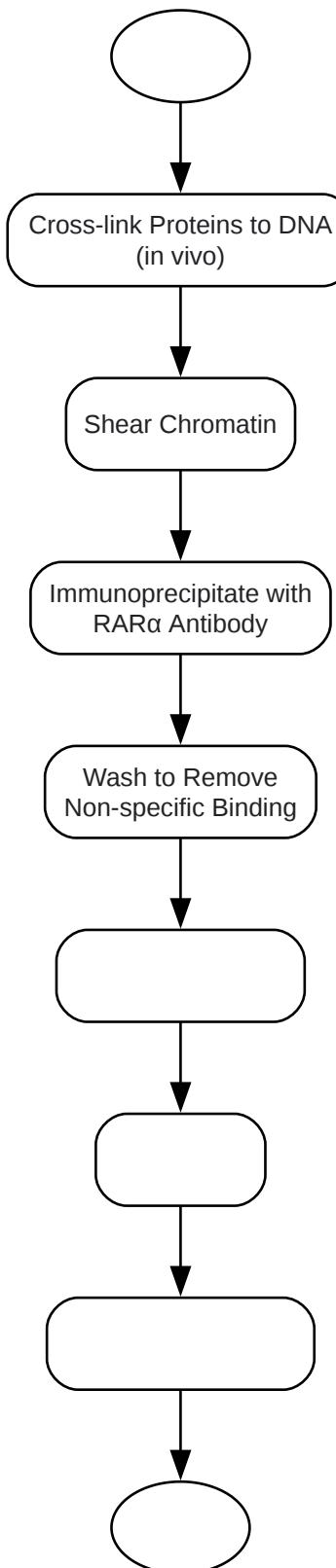
Receptor Binding Assay (Competitive)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

- Receptor Preparation: Prepare membrane fractions or whole-cell lysates from cells overexpressing the target RAR subtype.
- Reaction Mixture: In a 96-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled RAR ligand (e.g., [³H]-ATRA), and varying concentrations of the unlabeled test compound (e.g., AGN 193836 or an antagonist).
- Incubation: Incubate the mixture to allow binding to reach equilibrium.
- Separation: Separate the receptor-bound from the free radioligand using a filtration apparatus.
- Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
- Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.



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